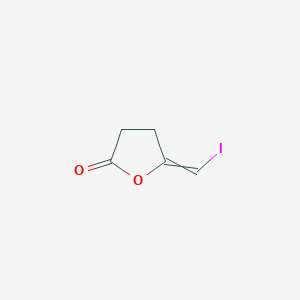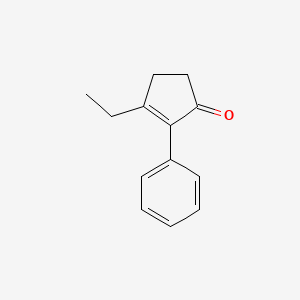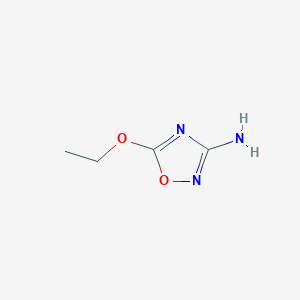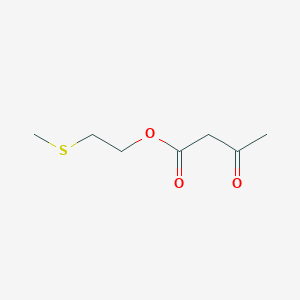
10H-Phenoxazine-1-carboxylic acid, 3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenoxazine-1-carboxylic acid, 3-nitro-: is a chemical compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure This particular compound is characterized by the presence of a carboxylic acid group at the first position and a nitro group at the third position on the phenoxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- typically involves the nitration of 10H-Phenoxazine-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The carboxylic acid group can be converted to an ester or an amide through esterification or amidation reactions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Reduction: Alcohols or amines in the presence of acid catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Esters and amides: Formed by the reaction of the carboxylic acid group with alcohols or amines.
Applications De Recherche Scientifique
Chemistry: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may exhibit fluorescence properties, making them useful in imaging and diagnostic applications.
Medicine: The compound and its derivatives have shown potential as therapeutic agents. For example, phenoxazine derivatives have been investigated for their antitumor, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, 10H-Phenoxazine-1-carboxylic acid, 3-nitro- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 10H-Phenoxazine-1-carboxylic acid, 3-nitro- depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
10H-Phenoxazine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.
10H-Phenothiazine-3-carboxylic acid: Contains a sulfur atom instead of an oxygen atom in the ring structure.
Phenazine-1-carboxylic acid: Lacks the nitro group and has a different ring structure.
Uniqueness: 10H-Phenoxazine-1-carboxylic acid, 3-nitro- is unique due to the presence of both the carboxylic acid and nitro groups on the phenoxazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
91804-96-5 |
|---|---|
Formule moléculaire |
C13H8N2O5 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
3-nitro-10H-phenoxazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O5/c16-13(17)8-5-7(15(18)19)6-11-12(8)14-9-3-1-2-4-10(9)20-11/h1-6,14H,(H,16,17) |
Clé InChI |
ALFKKEGCLKXJQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


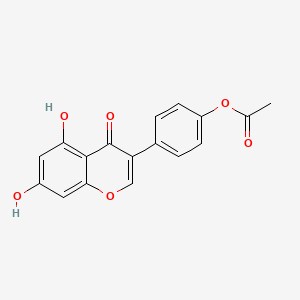
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
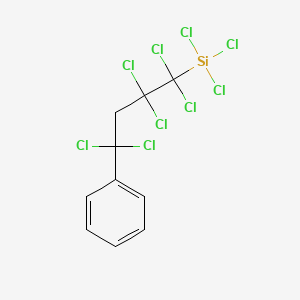
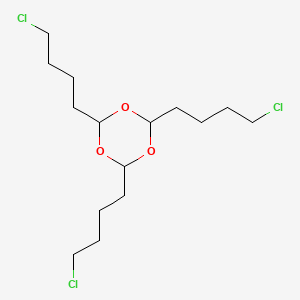

![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
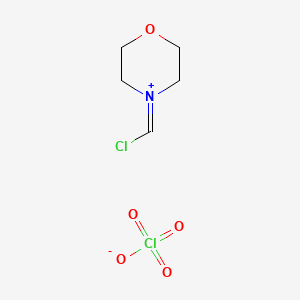
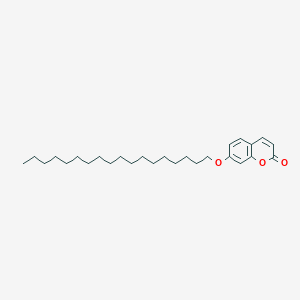
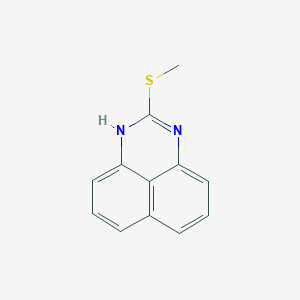
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
